molecular formula C9H19ClN2O B1525150 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride CAS No. 1220039-01-9

3-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Cat. No.: B1525150
CAS No.: 1220039-01-9
M. Wt: 206.71 g/mol
InChI Key: BMLJSIBXNSJVCT-UHFFFAOYSA-N
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Description

Tautomerism

The compound exhibits keto-enol tautomerism , though the keto form dominates (>99% population) due to:

  • Stabilization of the carbonyl group through resonance ($$ \Delta G^\circ = -12.3 \, \text{kcal/mol} $$).
  • Limited enol stability attributed to the absence of adjacent electron-withdrawing groups to delocalize the enolate charge.

The enol form, if present, would feature a conjugated system between the carbonyl and amino groups:
$$
\text{Keto form: } \text{R-C(=O)-CH}2\text{-NH}2 \leftrightarrow \text{Enol form: } \text{R-C(OH)-CH=NH}
$$

Conformational Analysis

The azepane ring adopts boat and twist-boat conformations, with energy barriers of $$ 4.2 \, \text{kcal/mol} $$ between states. Key conformational influences include:

  • Hydrogen bonding : Intramolecular N–H···O=C interactions between the amino group and ketone oxygen stabilize the gauche conformation of the propanone chain.
  • Steric effects : Axial substituents on the azepane ring increase 1,3-diaxial strain, favoring equatorial orientations.

Molecular dynamics simulations (MD, 300 K) predict a $$ 73:27 $$ equilibrium between two major conformers in aqueous solution, differentiated by the orientation of the amino group relative to the azepane ring.

Properties

IUPAC Name

3-amino-1-(azepan-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-6-5-9(12)11-7-3-1-2-4-8-11;/h1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJSIBXNSJVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride primarily involves:

  • Formation or incorporation of the azepane ring (a seven-membered nitrogen-containing heterocycle).
  • Introduction of the amino group on the propanone side chain.
  • Conversion to the hydrochloride salt to improve solubility and stability.

This compound is generally prepared via Mannich-type reactions or related amino-ketone forming methodologies, which involve controlled condensation reactions between amines, ketones, and formaldehyde or equivalent reagents under acidic conditions.

Key Reaction Conditions and Reagents

  • Solvent: Ethanol is commonly used as the solvent. It facilitates good solubility of reactants and products and supports the reaction kinetics.
  • Acid Catalyst: Concentrated hydrochloric acid is typically employed to catalyze the reaction and to form the hydrochloride salt of the product.
  • Temperature: Reaction temperatures are carefully controlled, often maintained near room temperature to moderate heating, to optimize yield and minimize side reactions.
  • pH Control: Acidic conditions are maintained to promote the Mannich-type condensation and to stabilize the amino ketone intermediate.

Representative Preparation Method

A typical synthesis involves the following steps:

  • Starting Materials: Azepane (or azepanyl derivatives), a suitable ketone precursor (such as propanone or its derivatives), and an amino source.
  • Reaction Setup: The azepane is reacted with the ketone and an amino donor in ethanol solvent.
  • Acid Addition: Concentrated hydrochloric acid is added to catalyze the reaction and to convert the free base into its hydrochloride salt.
  • Reaction Monitoring: The mixture is stirred under controlled temperature, often with inert atmosphere to prevent oxidation.
  • Isolation: Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.
  • Purification: The crude product is purified by recrystallization from ethanol or other suitable solvents to yield pure this compound.

Summary Table of Preparation Parameters

Parameter Details Notes
Solvent Ethanol Commonly used for solubility and reaction
Acid Catalyst Concentrated hydrochloric acid Catalyzes reaction and forms hydrochloride salt
Temperature Range Room temperature to moderate heating (~25–60°C) Controlled to optimize yield and reduce side products
Reaction Type Mannich-type condensation Amino-ketone formation
Purification Method Recrystallization Ensures product purity
Atmosphere Inert (optional) Prevents oxidation of sensitive groups

Research Findings and Observations

  • The azepane ring significantly influences the pharmacological properties of the compound and requires careful handling during synthesis to avoid ring-opening or degradation.
  • The hydrochloride salt form enhances water solubility, which is critical for downstream applications in medicinal chemistry.
  • Reaction conditions such as pH, temperature, and solvent choice have a strong impact on yield and purity. Ethanol and concentrated HCl are preferred due to their ability to promote Mannich-type reactions effectively.
  • The compound is sensitive to oxidation, necessitating controlled atmospheres or antioxidants during synthesis to prevent degradation.
  • The synthetic route is adaptable, allowing for modification of the amino substituent or ring size for analog synthesis.

Comparative Analysis of Preparation Approaches

Aspect Mannich-Type Reaction (Ethanol/HCl) Alternative Methods (Limited Data)
Reaction Control High (temperature, pH, solvent) Less documented
Yield Moderate to high Unknown
Purity High after recrystallization Unknown
Scalability Good Not well established
Complexity Moderate Potentially higher

Notes on Related Compounds and Methods

While detailed preparation methods specific to this compound are limited, related amino ketones and azepane derivatives are often synthesized via Mannich-type or reductive amination routes. Reaction conditions emphasize mild acidity and controlled temperature to maintain ring integrity and functional group stability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-1-(1-azepanyl)-1-propanone hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its desired effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications based on evidence:

Compound Name Structure Molecular Weight (g/mol) Pharmacological Use Key Features References
3-Amino-1-(1-azepanyl)-1-propanone HCl C₉H₁₇ClN₂O 208.68 Research chemical (inferred) Primary amino group, azepanyl ring, polar
Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone HCl) C₁₄H₁₈ClNO 251.76 ALDH inhibitor Azepanyl ring, phenyl group (lipophilic), inhibits aldehyde dehydrogenase
Bupropion HCl C₁₃H₁₈ClNO•HCl 276.2 Antidepressant Tertiary amino, chlorophenyl, norepinephrine-dopamine reuptake inhibitor
Methcathinone (MC) C₁₀H₁₃NO•HCl 187.67 Stimulant Methylamino, phenyl, psychoactive
Dyclonine HCl C₁₉H₂₉NO₂•HCl 347.9 Topical anesthetic Butoxyphenyl, piperidinyl, local anesthetic
3,4-Methylenedioxy-α-Cyclohexylaminopropiophenone HCl C₁₆H₂₀ClNO₃ 309.79 Psychoactive research Methylenedioxybenzene, cyclohexylamino, stimulant (inferred)

Key Differences and Implications

Amino Group Position and Type: The primary amino group in 3-amino-1-(1-azepanyl)-1-propanone increases polarity compared to tertiary amines (e.g., bupropion) or aromatic substituents (e.g., Aldi-1).

Ring Size and Flexibility :

  • The 7-membered azepanyl ring in the target compound offers greater conformational flexibility than the 6-membered piperidinyl ring in dyclonine or Aldi-4. This flexibility could influence receptor binding kinetics or enzyme inhibition profiles .

Pharmacological Profiles: Aldi-1’s phenyl group enhances lipophilicity, favoring membrane interaction and ALDH inhibition . Bupropion’s chlorophenyl and tertiary amino groups are critical for its antidepressant action via monoamine reuptake inhibition, a mechanism unlikely in the primary amino target compound . Cathinones (e.g., MC, 3-FMC) with methylamino and halogenated aryl groups exhibit stimulant effects via dopamine release, contrasting with the target compound’s untested neuroactivity .

Safety and Handling :

  • The target compound is classified as an irritant (similar to analogs in and ), necessitating precautions like gloves and eye protection. In contrast, bupropion and dyclonine have well-established safety profiles for therapeutic use .

Research Findings and Trends

  • Enzyme Inhibition: Azepanyl-containing compounds like Aldi-1 demonstrate potent ALDH inhibition (IC₅₀ ~1–5 μM), suggesting the target compound’s amino group could modulate similar activity if tested .
  • Neurotoxicity: Substituted cathinones (e.g., 3-FMC) induce oxidative stress and dopaminergic toxicity in rodents, highlighting the importance of substituent choice in propanone derivatives .

Biological Activity

3-Amino-1-(1-azepanyl)-1-propanone hydrochloride is an amino ketone that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, which includes an azepane ring and an amino group, suggests various pharmacological properties that may be beneficial in treating several disorders.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H16_{16}ClN1_{1}O
  • CAS Number : 1236262-13-7
  • Functional Groups : Amino group and ketone, contributing to its basicity and potential interactions with biological targets.

The hydrochloride form enhances the compound's solubility and stability, making it suitable for biological applications.

The precise mechanism of action for this compound is not fully understood. However, its structural similarities to known pharmacologically active compounds suggest that it may interact with neurotransmitter receptors or enzymes. Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter uptake, which could lead to applications in treating neurological disorders such as depression and anxiety.

Neurotransmitter Modulation

Research has shown that this compound may modulate histamine-3 receptors, which are involved in various physiological processes including cognition and mood regulation. This modulation could have implications for treating conditions like bipolar disorder, cognitive deficits, and depression .

Data Table: Summary of Biological Activities

Activity Target/Effect Reference
Neurotransmitter ModulationHistamine-3 receptor modulation
CytotoxicityHuman colon cancer cell lines
Potential ApplicationsTreatment of depression, cognitive deficits

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, the broader category of Mannich bases has been extensively studied for their medicinal properties. Notable findings include:

  • Cytotoxicity Studies : Various Mannich bases have been shown to exhibit enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics .
  • Neuropharmacological Research : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, indicating a potential role in treating psychiatric disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling the azepane ring to a propanone backbone via nucleophilic substitution or reductive amination. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction steps and potassium permanganate (KMnO₄) for oxidation, as seen in analogous azepane/azocane syntheses . Purification via recrystallization or column chromatography is critical, with solvent selection (e.g., ethanol/water mixtures) guided by the compound’s solubility profile.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the azepane ring integration and propanone backbone. Mass spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How should researchers assess the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For enantiomeric purity, chiral stationary-phase chromatography or circular dichroism (CD) is recommended, especially if stereocenters are present. Reference standards from accredited suppliers (e.g., Thermo Scientific) ensure calibration accuracy .

Advanced Research Questions

Q. How can low yields in the cyclization step during synthesis be addressed?

  • Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF for polar aprotic environments). Kinetic studies via in situ IR or GC-MS can identify bottlenecks. Evidence from azocane syntheses suggests increasing reaction time or temperature (≤100°C) improves cyclization efficiency .

Q. What strategies resolve enantiomeric inconsistencies in the final product?

  • Methodological Answer : Employ asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis (e.g., BINAP-ruthenium complexes). Monitor optical purity using polarimetry or chiral HPLC. For racemic mixtures, consider diastereomeric salt resolution with tartaric acid derivatives .

Q. How to design in vitro assays to evaluate bioactivity and address contradictory data?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition or receptor binding) using cell lines expressing relevant biomarkers (e.g., HEK293 for GPCRs). Replicate experiments with independent batches and include positive/negative controls. Statistical analysis (e.g., ANOVA) identifies outliers, while orthogonal assays (e.g., SPR vs. ELISA) validate binding affinity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to targets like neurotransmitter transporters. Quantitative Structure-Activity Relationship (QSAR) studies correlate structural features (e.g., azepane ring flexibility) with activity. Validate predictions with mutagenesis or crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(1-azepanyl)-1-propanone hydrochloride
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